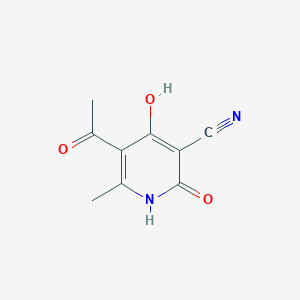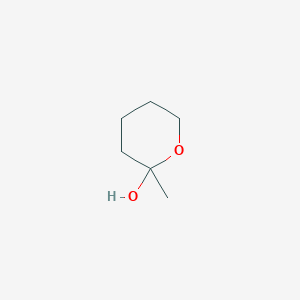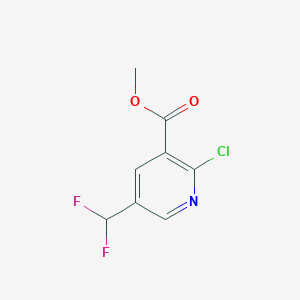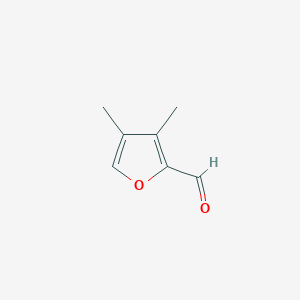
3,4-Dimethylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan derivatives are treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction introduces the formyl group at the desired position on the furan ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic conversion of biomass-derived furfural. This method is advantageous due to its sustainability and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 3,4-Dimethylfuran-2-carboxylic acid.
Reduction: 3,4-Dimethylfuran-2-methanol.
Substitution: Depending on the reagents used, various substituted furans can be obtained.
Scientific Research Applications
3,4-Dimethylfuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive compounds and natural product analogs.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 3,4-Dimethylfuran-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Furfural: A furan derivative with an aldehyde group at position 2, but without methyl substitutions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at position 5 and an aldehyde group at position 2.
2,5-Dimethylfuran: A furan derivative with methyl groups at positions 2 and 5, but without an aldehyde group.
Uniqueness: 3,4-Dimethylfuran-2-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde group, which confer distinct reactivity and properties compared to other furan derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
854778-72-6 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3,4-dimethylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3 |
InChI Key |
LBNGKDIXNBJVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


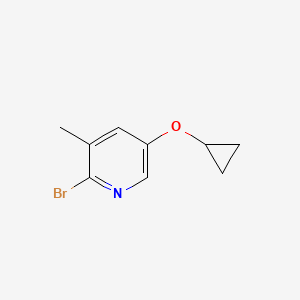
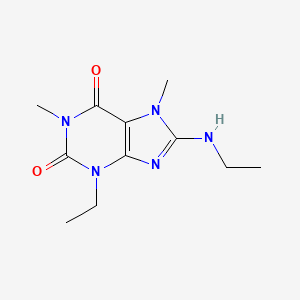
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)



